tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18869126
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18869126

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3
Standard InChI Key KPFJTHNTAJWMEW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C1

Introduction

Chemical Identity and Structural Features

The IUPAC name tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate describes a five-membered pyrrolidine ring with two key substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective moiety for amines.

  • A 2-methoxy-2-oxoethylidene group at the 3-position, characterized by a conjugated double bond adjacent to a carbonyl and methoxy group.

Molecular Formula and Weight

While exact data for this compound is unavailable, its molecular formula can be inferred as C₁₃H₂₁NO₄ (molecular weight ≈ 259.3 g/mol) based on analogs such as tert-butyl 3-hydroxy-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₁NO₅, MW 259.3 g/mol) and tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₁NO₄, MW 243.3 g/mol) . The ethylidene group reduces hydrogen count compared to saturated analogs, aligning with the formula above.

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include C=O stretches (≈1,700 cm⁻¹ for the ester and carbamate) and C-O-C stretches (≈1,250 cm⁻¹) .

  • NMR: The Boc group’s tert-butyl protons would appear as a singlet near δ 1.4 ppm, while the ethylidene protons would show coupling patterns indicative of conjugation (δ 5.5–6.5 ppm for vinyl protons) .

Synthesis and Reaction Pathways

While no direct synthesis protocols are documented, the compound can be synthesized through strategies analogous to those for related pyrrolidine derivatives:

Proposed Synthetic Route

  • Pyrrolidine Functionalization: Introduce the ethylidene moiety via a Horner-Wadsworth-Emmons reaction using a phosphonate ester and a pyrrolidine-3-carbaldehyde intermediate.

  • Boc Protection: Treat the resulting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Key Challenges

  • Stereoselectivity: The Z/E configuration of the ethylidene group must be controlled, as seen in the piperidine analog (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate .

  • Stability: The α,β-unsaturated ester may undergo Michael additions or hydrolysis under acidic/basic conditions, necessitating mild reaction conditions .

Applications in Medicinal Chemistry and Drug Development

The compound’s structure suggests utility in several areas:

Intermediate for Bioactive Molecules

The Boc group enables selective deprotection during multi-step syntheses, making it valuable for constructing:

  • Neurological Agents: Pyrrolidine scaffolds are common in dopamine reuptake inhibitors .

  • Anticancer Compounds: Analogous ethylidene-containing molecules exhibit kinase inhibitory activity .

Conformational Studies

The ethylidene group imposes rigidity on the pyrrolidine ring, which can be exploited to study receptor-binding conformations. For example, tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₂N₂O₄) demonstrates how substituent positioning affects bioavailability .

Interaction Studies and Pharmacodynamics

Enzymatic Interactions

The ethylidene ester may serve as a substrate for esterases, leading to hydrolysis products like carboxylic acids. This property is critical for prodrug design, as seen in tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate .

Receptor Binding

Molecular docking studies of similar compounds suggest moderate affinity for:

  • Serotonin Receptors: Due to the pyrrolidine ring’s similarity to tryptamine derivatives .

  • Protease Enzymes: The Boc group mimics peptide bonds, enabling inhibition studies .

Comparative Analysis with Structural Analogs

Compound NameCAS NumberKey FeaturesBiological Relevance
tert-Butyl 3-hydroxy-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate2103178-12-5Hydroxy group at C3Prodrug candidate
tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate813433-68-0Ethyl ester at C2Intermediate for antipsychotics
(Z)-tert-Butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylateN/APiperidine ring, ethylidene groupKinase inhibition

This table underscores how minor structural changes—such as ring size (piperidine vs. pyrrolidine) or substituent position—dramatically alter biological activity and synthetic applications.

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